molecular formula C13H15N5O2S B2871429 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone CAS No. 477845-52-6

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone

Cat. No.: B2871429
CAS No.: 477845-52-6
M. Wt: 305.36
InChI Key: IAQVBWXRZHNXAM-OQLLNIDSSA-N
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Description

2-(Ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone (CAS: 477845-52-6) is a hydrazone derivative featuring an imidazole core substituted with an ethylsulfanyl group at position 2 and a methyl group at position 1. The aldehyde functional group at position 5 forms a hydrazone linkage with the 4-nitrophenyl moiety. Its molecular formula is C₁₃H₁₅N₅O₂S, with a molecular weight of 305.36 g/mol and a purity of ≥95% . The compound has been discontinued commercially, limiting its accessibility for further research .

The ethylsulfanyl group introduces electron-donating thioether characteristics, while the 4-nitrophenyl hydrazone contributes strong electron-withdrawing effects.

Properties

IUPAC Name

N-[(E)-(2-ethylsulfanyl-3-methylimidazol-4-yl)methylideneamino]-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-3-21-13-14-8-12(17(13)2)9-15-16-10-4-6-11(7-5-10)18(19)20/h4-9,16H,3H2,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQVBWXRZHNXAM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C)C=NNC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC=C(N1C)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone typically involves the condensation reaction between 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its interaction with enzymes and proteins, which can provide insights into its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-1-methyl-1H-imidazole-5-carbaldehyde N-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in pathogens or cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed to highlight key similarities and differences:

Structural and Functional Group Comparisons

Compound Name (Reference) Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Main Compound Imidazole 2-(Ethylsulfanyl), 1-methyl, 4-nitrophenyl 305.36 Hydrazone linkage, nitro group
2-(3,4-Dimethoxyphenyl)-... Benzo[d]imidazole 3,4-Dimethoxyphenyl, carboxamide Not reported Methoxy groups, carboxamide
1,2,3-Triazole carbohydrazones Triazole 4-Nitrophenyl, varied aryl substituents ~250–350 (estimated) Antioxidant, cytotoxic activities
Ethyl 2-(4-nitrophenyl)-... Benzimidazole 4-Nitrophenyl, pyrrolidinyl propyl Not reported Ester group, pyrrolidinone chain

Key Observations:

Core Heterocycles: The main compound’s imidazole core is smaller than the benzimidazole () or triazole () systems in analogs. Smaller cores may enhance metabolic stability but reduce aromatic π-stacking interactions .

Substituent Effects :

  • Electron-Donating vs. Withdrawing Groups : The main compound’s ethylsulfanyl group contrasts with methoxy substituents in . Thioethers may enhance lipophilicity, whereas methoxy groups improve solubility .
  • 4-Nitrophenyl Hydrazone : Shared with triazole analogs (), this group’s strong electron-withdrawing nature could stabilize the hydrazone linkage and influence redox activity .

Functional Groups :

  • Carboxamide () and ester () groups introduce hydrogen-bonding or hydrolytic susceptibility, unlike the main compound’s hydrazone.
  • Pyrrolidinyl propyl chains () may enhance membrane permeability compared to the main compound’s simpler alkyl substituents .

Research Implications and Limitations

  • The discontinuation of the main compound () hinders further experimental validation of its properties.

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